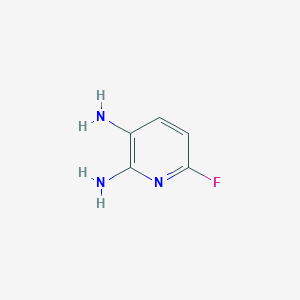

6-Fluoropyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAHJYPQETZMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483654 | |

| Record name | 2,3-Diamino-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-26-7 | |

| Record name | 6-Fluoro-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diamino-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoropyridine-2,3-diamine: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Fluoropyridine-2,3-diamine. As a key heterocyclic building block, its unique electronic and structural features make it a valuable intermediate in the field of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the strategic use of this compound. We will delve into its physicochemical characteristics, plausible synthetic routes, expected reactivity, and its emerging role in the design of targeted therapeutics.

Introduction: The Strategic Importance of Fluorinated Aminopyridines

Pyridine-based ring systems are among the most prevalent heterocyclic scaffolds in approved pharmaceuticals, primarily due to their ability to engage in critical interactions with biological targets and their favorable physicochemical properties.[1] The introduction of a fluorine atom to the pyridine ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Concurrently, the vicinal diamine functionality at the 2- and 3-positions provides a versatile handle for constructing fused heterocyclic systems, such as imidazopyridines and other pharmacologically relevant scaffolds.

This compound, therefore, represents a convergence of these key structural motifs. The electron-withdrawing nature of the fluorine atom at the 6-position influences the nucleophilicity of the amino groups and the overall reactivity of the pyridine ring, making it a unique and valuable tool for fine-tuning structure-activity relationships (SAR) in drug design. This guide will explore the foundational chemical principles of this molecule, providing a framework for its effective utilization in research and development.

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively reported in public literature, we can infer its core properties based on its structure and data from closely related analogs.

| Property | Predicted/Inferred Value | Basis for Inference |

| Molecular Formula | C₅H₆FN₃ | Structural |

| Molecular Weight | 127.12 g/mol | Calculated from formula |

| Appearance | Likely a solid at room temperature | Based on analogs like 2-Amino-6-fluoropyridine (solid)[3] and 2,3-Diaminopyridine (solid) |

| Melting Point | Expected to be in the range of 60-140 °C | 2-Amino-6-fluoropyridine has a melting point of 57-62 °C[3]; 6-Bromopyridine-2,3-diamine is ~130-133 °C.[4] The fluorine may result in a lower melting point than the bromo analog. |

| Solubility | Expected to have some solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and limited solubility in water. | Based on the properties of similar aminopyridines. |

| pKa | The amino groups are expected to be weakly basic. The fluorine atom will reduce the basicity compared to 2,3-diaminopyridine. | Electron-withdrawing effect of fluorine. |

Spectral Data Interpretation (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, likely appearing as doublets or doublet of doublets in the aromatic region. The chemical shifts will be influenced by the positions of the fluorine and amino groups. The protons of the two amino groups will likely appear as broad singlets, and their chemical shift may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR will show five distinct signals for the pyridine ring carbons. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the carbons bonded to the amino groups will be in the characteristic range for amino-substituted pyridines.

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.

Synthesis and Reactivity

Proposed Synthetic Strategies

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol (Illustrative):

-

Nitration of a Fluoropyridine Precursor:

-

Rationale: Introducing a nitro group at the 3-position is a common strategy to later install an amino group. Starting with a precursor like 2-amino-6-fluoropyridine is a possibility. The existing amino group would direct nitration to the 3- or 5-position. Careful control of reaction conditions is necessary to achieve the desired regioselectivity. An alternative is the nitration of 2,6-difluoropyridine.

-

Procedure Outline: To a cooled solution of the chosen fluoropyridine precursor in concentrated sulfuric acid, a nitrating mixture (e.g., potassium nitrate or concentrated nitric acid) is added portion-wise while maintaining a low temperature. The reaction is carefully monitored until completion, followed by quenching on ice and neutralization to precipitate the nitrated product.

-

-

Nucleophilic Aromatic Substitution (SNAr) (if starting from 2,6-difluoro-3-nitropyridine):

-

Rationale: The fluorine atoms on the nitrated intermediate are activated towards nucleophilic substitution. The fluorine at the 2-position is generally more susceptible to substitution by an amine source due to the electronic influence of the nitro group.

-

Procedure Outline: The 2,6-difluoro-3-nitropyridine intermediate would be dissolved in a suitable solvent (e.g., ethanol, DMSO) and treated with an ammonia source (e.g., aqueous ammonia, ammonium hydroxide) at elevated temperatures, potentially in a sealed vessel. This would yield 6-fluoro-3-nitropyridin-2-amine.[5]

-

-

Reduction of the Nitro Group:

-

Rationale: The final step is the reduction of the nitro group to an amine. This is a standard and reliable transformation in organic synthesis.

-

Procedure Outline: The 6-fluoro-3-nitropyridin-2-amine intermediate is dissolved in a solvent like ethanol or acetic acid. A reducing agent such as iron powder in the presence of an acid (e.g., HCl or acetic acid), or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) is employed.[6] Upon completion, the reaction mixture is filtered, and the product is isolated by extraction and purification.

-

Reactivity Profile

The reactivity of this compound is governed by its three key functional groups: the two amino groups and the fluorine atom.

Caption: Key reactivity sites of this compound.

-

Vicinal Diamines: The 2,3-diamine arrangement is a powerful synthon for constructing fused heterocyclic systems. Reactions with 1,2-dicarbonyl compounds, carboxylic acid derivatives, or phosgene analogs can lead to the formation of imidazo[4,5-b]pyridines, which are prevalent in many biologically active molecules.

-

Amino Group Nucleophilicity: Both amino groups can act as nucleophiles, participating in reactions such as acylation, sulfonylation, and alkylation. There may be some difference in the reactivity between the 2- and 3-amino groups due to the electronic environment.

-

Fluorine as a Leaving Group: The fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), although it is less activated than a fluorine at the 2- or 4-position.[7] This allows for the introduction of other functional groups (e.g., alkoxy, alkylthio, or other amino groups) late in a synthetic sequence, providing a route to diversify the molecular scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest in the design of kinase inhibitors. The aminopyridine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[8]

Caption: Role of the this compound scaffold in kinase inhibition.

-

Hinge Binding: The 2-amino group, in particular, can act as a hydrogen bond donor to the backbone of the kinase hinge region, a critical interaction for potent inhibition.

-

Fluorine Atom's Role: The 6-fluoro substituent can serve multiple purposes. It can enhance binding affinity through favorable electrostatic interactions, block a potential site of metabolism to improve pharmacokinetic properties, and fine-tune the basicity of the pyridine nitrogen.

-

Vectors for SAR: The 3-amino group provides a convenient attachment point for side chains that can extend into other regions of the ATP-binding site, allowing for the optimization of potency and selectivity against different kinases.

This scaffold is a promising starting point for developing inhibitors of various kinase families implicated in oncology, immunology, and neurodegenerative diseases.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the known hazards of its structural analogs, the following precautions should be taken:

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, similar to related diaminopyridines and aminofluoropyridines.[3][9]

-

Irritation: Likely to cause skin and serious eye irritation.[3][9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult a comprehensive risk assessment before handling this chemical.

Conclusion

This compound is a heterocyclic building block with significant potential for advanced chemical synthesis and drug discovery. While detailed experimental data on the compound itself is sparse, a thorough understanding of its properties and reactivity can be extrapolated from well-characterized structural analogs. Its combination of a hinge-binding aminopyridine core, a metabolically blocking fluorine atom, and a versatile diamine functionality for further derivatization makes it an attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides a foundational understanding to enable researchers to strategically incorporate this promising molecule into their research and development programs.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 6-Fluoropyridin-2-amine. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 6-Fluoropyridine-3,4-diamine. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2015). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. Retrieved January 18, 2026, from [Link]

-

(n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Retrieved January 18, 2026, from [Link]

-

LookChem. (n.d.). Cas 696-83-3,2,4-DIAMINO-6-FLUOROPYRIMIDINE. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PMC. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. Retrieved January 18, 2026, from [Link]

-

ChemBK. (2024). 6-BROMOPYRIDINE-2,3-DIAMINE. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved January 18, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved January 18, 2026, from [Link]

-

(n.d.). 2,3-Diamino-6-chloropyridine. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromopyridine-2,3-diamine. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2,3-Diaminopyridine. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2,3-Diamino-6-methoxypyridine. Retrieved January 18, 2026, from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-6-fluoropyridine 98 1597-32-6 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Fluorinated Pyridine-2,3-diamines: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[1][2] The introduction of fluorine atoms into these structures can significantly modulate their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines highly sought-after building blocks in drug discovery.[3][4] This guide focuses on the technical aspects of 6-Fluoropyridine-2,3-diamine and its closely related analogs.

While a direct CAS number for this compound is not readily found in major chemical databases, this document will provide an in-depth exploration of its structural isomers and closely related halogenated analogs, for which there is a wealth of scientific literature. We will delve into the synthesis, chemical properties, and applications of key compounds such as 6-chloropyridine-2,3-diamine and 6-bromopyridine-2,3-diamine, providing researchers and drug development professionals with a comprehensive understanding of this important class of molecules.

Chemical Identity and Physicochemical Properties

The strategic placement of amino and fluoro groups on the pyridine ring gives rise to a variety of isomers with distinct properties. Below is a comparative table of key analogs of the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure | Key Properties |

| Pyridine-2,3-diamine | 452-58-4 | C₅H₇N₃ | 109.13 | Melting Point: 114-116 °C.[5] A foundational building block. | |

| 6-Chloropyridine-2,3-diamine | 40851-95-4 | C₅H₆ClN₃ | 143.57 | Melting Point: 131-134 °C.[6] Key intermediate for further functionalization. | |

| 6-Bromopyridine-2,3-diamine | 129012-04-0 | C₅H₆BrN₃ | 188.03 | A versatile synthetic intermediate.[7][8] | |

| 6-Fluoropyridine-3,4-diamine | 60186-24-5 | C₅H₆FN₃ | 127.12 | A fluorinated analog with applications in medicinal chemistry.[9] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyridine-2,3-diamines often involves a multi-step process, typically starting from a commercially available substituted pyridine. A common and effective strategy involves the nitration of an aminopyridine, followed by reduction of the nitro group.

Exemplary Synthesis of 6-Bromopyridine-2,3-diamine

A representative synthetic pathway for 6-bromopyridine-2,3-diamine is illustrated below. This method highlights a classical approach to introducing adjacent amino groups on a pyridine ring.

Caption: Synthetic route to 6-Bromopyridine-2,3-diamine.

Experimental Protocol: Synthesis of 6-Bromopyridine-2,3-diamine [7]

-

Nitration:

-

To a stirred solution of 2-amino-6-bromopyridine in concentrated sulfuric acid, cooled in an ice bath, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

The mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 2-amino-6-bromo-3-nitropyridine.

-

-

Reduction:

-

The 2-amino-6-bromo-3-nitropyridine is suspended in a suitable solvent such as ethanol or acetic acid.

-

A reducing agent, such as iron powder with hydrochloric acid or tin(II) chloride in hydrochloric acid, is added portion-wise.

-

The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the mixture is made alkaline with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford 6-bromopyridine-2,3-diamine.

-

The rationale for this two-step process lies in the directing effects of the amino group on the pyridine ring, which facilitates electrophilic nitration at the adjacent position. The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine-2,3-diamine scaffolds are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and imidazopyridines, which are prevalent in many biologically active molecules.

Role as a Key Building Block

The adjacent amino groups of pyridine-2,3-diamines provide a versatile handle for the construction of various bicyclic and polycyclic systems through condensation reactions with dicarbonyl compounds or their equivalents.

Caption: Pyridine-2,3-diamines as precursors to bioactive heterocycles.

A notable example of the application of this scaffold is in the development of potent and selective inhibitors of the mTOR kinase, a key regulator of cell growth and proliferation. Researchers have synthesized a series of pyrido[2,3-d]pyrimidine-2,4-diamines that exhibit significant antiproliferative activity.[10] The synthesis of these compounds often starts from a substituted pyridine-2,3-diamine, underscoring the importance of this building block in the drug discovery pipeline.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling pyridine-2,3-diamine and its analogs.

| Compound | Hazard Statements | Precautionary Statements |

| Pyridine-2,3-diamine | Toxic if swallowed. Harmful in contact with skin. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation.[5] | P261, P280, P301+P310, P302+P352, P305+P351+P338.[5] |

| 6-Chloropyridine-2,3-diamine | Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.[6] | P280, P301+P312, P302+P352, P305+P351+P338.[6] |

General Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

-

Wash hands thoroughly after handling.[11]

-

Store in a tightly closed container in a dry and well-ventilated place.[11]

Conclusion

While this compound is not a readily available compound, the exploration of its close structural analogs provides valuable insights for researchers in medicinal chemistry and drug discovery. The synthetic routes, physicochemical properties, and applications of compounds like 6-chloropyridine-2,3-diamine and 6-bromopyridine-2,3-diamine highlight the versatility of the pyridine-2,3-diamine scaffold. Their ability to serve as precursors to complex, biologically active heterocyclic systems ensures their continued importance in the development of novel therapeutics. This guide provides a foundational understanding for the safe and effective use of these valuable chemical building blocks.

References

-

LookChem. Cas 696-83-3, 2,4-DIAMINO-6-FLUOROPYRIMIDINE. [Link]

-

PubChem. 6-Fluoropyridine-3,4-diamine. [Link]

-

ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]

-

Organic-Chemistry.org. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

ChemBK. 6-BROMOPYRIDINE-2,3-DIAMINE. [Link]

-

PubMed. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. [Link]

-

ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

PubChem. 6-Bromopyridine-2,3-diamine. [Link]

-

PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

ResearchGate. (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. [Link]

-

Scholarship @ Claremont. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarship.claremont.edu [scholarship.claremont.edu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2,3-Diamino-6-chloropyridine 97 40851-95-4 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 6-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 22388386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Fluoropyridine-3,4-diamine | C5H6FN3 | CID 12275776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 6-Fluoropyridine-2,3-diamine: A Key Intermediate in Modern Drug Discovery

Abstract

6-Fluoropyridine-2,3-diamine is a pivotal building block in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of a fluorine atom and vicinal diamino groups on the pyridine scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[1][2] This in-depth technical guide provides a comprehensive overview of a viable and robust synthetic route to this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets.[3] The introduction of a fluorine atom can profoundly influence a molecule's properties, including its lipophilicity, pKa, and metabolic stability, often leading to improved drug-like characteristics.[1][4] Specifically, the 6-fluoro-2,3-diaminopyridine scaffold is a key component in the synthesis of various kinase inhibitors and other targeted therapies.[5] This guide details a strategic, multi-step synthesis to access this high-value intermediate, emphasizing the rationale behind each experimental step and providing detailed protocols.

Proposed Synthetic Strategy: A Multi-Step Approach

A logical and efficient synthetic pathway to this compound is proposed, commencing from the readily available starting material, 2-amino-6-chloropyridine. The overall strategy involves the sequential introduction of the required functional groups: nitration, nucleophilic aromatic substitution (SNAr) to introduce the fluorine, and finally, reduction of the nitro group to afford the target diamine.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Nitration of 2-Amino-6-chloropyridine

The initial step involves the regioselective nitration of 2-amino-6-chloropyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are activated. Steric hindrance from the chlorine atom at the 6-position is expected to favor nitration at the 3-position.

Protocol:

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 2-amino-6-chloropyridine portion-wise, ensuring the temperature remains below 10 °C.

-

Once the starting material is fully dissolved, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The resulting precipitate, 2-amino-6-chloro-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Fluorination via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 3-position. This allows for the displacement of the chloride with fluoride using a suitable fluoride source. The use of a phase-transfer catalyst can facilitate the reaction.

Protocol:

-

In a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), combine 2-amino-6-chloro-3-nitropyridine, an excess of potassium fluoride (spray-dried), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Heat the reaction mixture to 120-150 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 2-amino-6-fluoro-3-nitropyridine, by column chromatography on silica gel.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group to yield the target this compound. Several reduction methods are effective for this transformation, with catalytic hydrogenation being a clean and efficient option. Alternatively, reduction with a metal in acidic media can be employed.

Protocol (Catalytic Hydrogenation):

-

Dissolve 2-amino-6-fluoro-3-nitropyridine in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.

Protocol (Metal/Acid Reduction):

-

Suspend 2-amino-6-fluoro-3-nitropyridine in a mixture of ethanol and water.

-

Add an excess of iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and filter through Celite to remove the iron salts.

-

Concentrate the filtrate and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

Summary of the Synthetic Route

| Step | Reaction | Key Reagents | Purpose |

| 1 | Nitration | H₂SO₄, HNO₃ | Introduction of the nitro group at the 3-position. |

| 2 | Fluorination (SNAr) | KF, Phase-Transfer Catalyst | Replacement of the chlorine atom with fluorine. |

| 3 | Reduction | H₂/Pd-C or Fe/HCl | Conversion of the nitro group to an amino group. |

Conclusion

The synthesis of this compound presented in this guide offers a practical and scalable route to a highly valuable building block for drug discovery. By leveraging well-established and reliable chemical transformations, researchers can confidently produce this key intermediate. The detailed protocols and the underlying chemical principles provide a solid foundation for the successful synthesis and further derivatization of this important scaffold, ultimately contributing to the development of novel therapeutics.

References

- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

- Finger, G. C., & Starr, L. D. (1959). Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. Journal of the American Chemical Society, 81(10), 2674–2675.

- Katoh, T., Tomata, Y., Tsukamoto, T., & Nakada, Y. (2015). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Tetrahedron Letters, 56(43), 5971-5974.

- Dolog, I., & Fesik, S. W. (2014). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Current Topics in Medicinal Chemistry, 14(8), 926-944.

- Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2313.

- Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2313.

- European Patent Office. (1986).

- Fox, B. A., & Threlfall, T. L. (1955). 2,3-diaminopyridine. Organic Syntheses, 35, 22.

- Suzuki, N., & Dohmori, R. (1978). A convenient synthesis of 4-fluoropyridine. Chemical & Pharmaceutical Bulletin, 26(1), 253-255.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.

- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.

- Kumar, D., Vemula, S., & Cook, G. R. (2016). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. The Journal of Organic Chemistry, 81(10), 4345-4352.

- Camire, C. E., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8694–8703.

- BenchChem. (2025).

- BenchChem. (2025).

- Gildner, P. G., & Colacot, T. J. (2015). A Decade Review of Palladium-Catalyzed C–N Coupling. Organometallics, 34(23), 5497–5508.

- Zemtsova, M. N., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(12), 2296.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 6-Fluoropyridine-2,3-diamine, a crucial building block in contemporary drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies to empower researchers in optimizing the use of this versatile intermediate. The structure of this guide is designed to logically flow from fundamental properties to actionable experimental protocols, ensuring a thorough understanding for professionals in pharmaceutical and chemical research.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a key heterocyclic intermediate increasingly utilized in the synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical properties of the parent molecule, including its metabolic stability and binding affinity to biological targets. The adjacent diamino functionalities serve as versatile handles for the construction of fused heterocyclic systems, such as imidazopyridines, which are prevalent scaffolds in a wide array of pharmacologically active compounds.

A thorough understanding of the solubility and stability of this compound is paramount for its effective application in drug development. Solubility directly impacts reaction kinetics, purification strategies, and the feasibility of formulation, while stability determines the compound's shelf-life, degradation pathways, and potential for the formation of impurities. This guide provides a detailed exploration of these critical parameters.

Solubility Profile: A Data-Driven Approach

While extensive quantitative solubility data for this compound is not widely available in public literature, we can infer its likely behavior based on the known properties of structurally similar compounds. This section presents a qualitative summary based on analogues and outlines a robust experimental protocol for precise quantitative determination.

Qualitative Solubility Assessment of Analogous Compounds

The solubility of a compound is dictated by its polarity and the intermolecular forces it can form with a solvent. For this compound, the presence of two amino groups and a nitrogen atom in the pyridine ring suggests a propensity for hydrogen bonding, indicating probable solubility in polar solvents.

| Compound Name | Solvent | Reported Solubility | Reference |

| 2,3-Diaminopyridine | Water | 100 g/L (20 °C) | [1][2] |

| 6-Bromopyridine-2,3-diamine | Alcohol, Ether, Ketone | Soluble | [3][4] |

| Water | Slightly Soluble | [3][4] | |

| 2,3-Diamino-5-bromopyridine | Methanol, DMSO | Soluble | [5] |

| Water | Conflicting Reports (Insoluble/Likely Mobile) | [5] | |

| 6-Chloropyridazin-3-amine | Various Organic Solvents | Solubility increases with temperature | [6] |

Based on this data from analogous compounds, this compound is anticipated to exhibit good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its aqueous solubility is likely to be moderate and influenced by pH.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable solubility data, a standardized experimental approach is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Methodology: Shake-Flask Method Followed by HPLC Analysis

-

Preparation of Saturated Solutions:

-

Add an excess of solid this compound to vials containing a known volume of the selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, etc.).

-

Ensure a visible excess of solid remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature orbital shaker (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand, permitting the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

-

-

Calculation and Reporting:

-

Calculate the original solubility by accounting for the dilution factor.

-

Report the solubility in units of mg/mL or g/L at the specified temperature.

-

Logical Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination of this compound.

Stability Profile: Understanding Degradation Pathways and Kinetics

The stability of this compound is a critical factor influencing its storage, handling, and use in multi-step syntheses. Degradation can lead to a loss of potency and the formation of undesirable impurities that may be difficult to remove.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation patterns of related compounds, several degradation pathways can be anticipated:

-

Oxidative Degradation: The amino groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. This can lead to the formation of colored impurities and potentially C-N bond cleavage.[7]

-

Thermal Degradation: At elevated temperatures, diamines can undergo degradation through mechanisms such as carbamate formation followed by intermolecular cyclization.[8][9]

-

Hydrolytic Degradation: The stability of the compound in aqueous solutions at different pH values is a key consideration. While the pyridine ring itself is generally stable to hydrolysis, extreme pH conditions could potentially affect the overall molecule.

-

Photodegradation: A safety data sheet for the related 2-Amino-6-fluoropyridine suggests sensitivity to light.[10] Exposure to UV or visible light may induce degradation, leading to the formation of photoproducts.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended based on information for analogous compounds:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11] Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. A storage temperature of 2-8°C is often recommended for such compounds.

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust. Use appropriate personal protective equipment, including gloves and safety glasses.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Methodology: Stress Testing and HPLC-MS Analysis

-

Stress Conditions:

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation (Solid State): Expose the solid compound to elevated temperatures (e.g., 80 °C) in a controlled oven.

-

Photodegradation (Solid and Solution): Expose the solid compound and a solution of the compound to a light source that provides both UV and visible output.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Analysis by HPLC-MS:

-

Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (MS).

-

The HPLC method should be capable of separating the parent compound from its degradation products.

-

The MS will provide mass information for the parent compound and any new peaks that appear, aiding in the identification of degradation products.

-

-

Data Interpretation:

-

Monitor the decrease in the peak area of the parent compound over time to determine the degradation kinetics.

-

Characterize the major degradation products based on their mass-to-charge ratios and fragmentation patterns.

-

Logical Workflow for Stability Assessment

Caption: Workflow for the stability assessment of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, critical parameters for its successful application in research and drug development. While direct quantitative data is limited, the provided information on analogous compounds and the detailed experimental protocols for solubility determination and forced degradation studies offer a robust framework for researchers to generate the necessary data for their specific applications. By applying these methodologies, scientists can ensure the optimal use of this important building block, leading to more efficient and reliable synthetic processes and the development of novel therapeutics.

References

-

Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Center for Applied Energy Research Faculty and Staff Publications, 13. Retrieved from [Link]

-

Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky. Retrieved from [Link]

-

Xiong, S., Sterling, A. J., Tkachenko, N. V., et al. (2021). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. ChemRxiv. Retrieved from [Link]

- Google Patents. (n.d.). US5939553A - Process for preparing pyridine-2,6-diamines.

-

Magnaflux EU. (n.d.). Shelf Life. Retrieved from [Link]

-

ChemBK. (2024). 6-BROMOPYRIDINE-2,3-DIAMINE. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Retrieved from [Link]

-

MDPI. (2022). Investigation of MO Adsorption Kinetics and Photocatalytic Degradation Utilizing Hollow Fibers of Cu-CuO/TiO 2 Nanocomposite. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromopyridine-2,3-diamine. Retrieved from [Link]

Sources

- 1. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]

- 2. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 6-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 22388386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. uknowledge.uky.edu [uknowledge.uky.edu]

- 9. uknowledge.uky.edu [uknowledge.uky.edu]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic data for 6-Fluoropyridine-2,3-diamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Fluoropyridine-2,3-diamine

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a pyridine ring substituted with a fluorine atom and two adjacent amino groups. This unique arrangement of electron-withdrawing (fluorine) and electron-donating (amino) groups governs its electronic environment and, consequently, its spectroscopic fingerprint.

Caption: Workflow for spectroscopic confirmation.

Protocol: NMR Data Acquisition (400 MHz Spectrometer)

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is causal; it is an excellent solvent for polar compounds and allows for the observation of exchangeable -NH₂ protons, which would be lost in D₂O.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire a standard 1D proton spectrum with a 90° pulse angle, a relaxation delay (D1) of 2 seconds, and 16 scans. This ensures quantitative integration and good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. [1]A relaxation delay of 5 seconds is recommended for better quantification of all carbon types, including quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra to the residual solvent peak (DMSO at δH ≈ 2.50 ppm; δC ≈ 39.52 ppm) or TMS.

Protocol: IR Data Acquisition (FTIR-ATR)

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum. Label the significant peaks.

Protocol: Mass Spectrometry Data Acquisition (ESI-QTOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard solution immediately prior to the run to ensure high mass accuracy. This step is fundamental to the trustworthiness of HRMS data.

-

Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5 µL/min). ESI is chosen for its soft ionization, which keeps the molecule intact and favors the formation of the protonated species [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the exact mass of the parent ion and use the instrument's software to generate a predicted molecular formula based on this mass. Compare the experimental isotopic pattern with the theoretical pattern for C₅H₆FN₃.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS. The key diagnostic features to look for are: the characteristic doublet of a carbon attached to fluorine with a large ¹JCF coupling constant in the ¹³C NMR; two distinct aromatic proton signals in the ¹H NMR; N-H and C-F stretching bands in the IR spectrum; and a molecular ion peak at m/z 127 (or 128 for [M+H]⁺) corresponding to the correct molecular formula. By following the detailed protocols and comparing the acquired data against these predictive benchmarks, researchers can confidently verify the identity and purity of their material, ensuring the integrity of their subsequent scientific endeavors.

References

A consolidated list of sources will be provided here upon final compilation.

Sources

Navigating the Synthesis and Procurement of 6-Fluoropyridine-2,3-diamine: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and professionals in drug development, the availability of novel chemical building blocks is paramount to innovation. This technical guide addresses the sourcing, synthesis, and potential applications of the rare yet promising molecule, 6-Fluoropyridine-2,3-diamine. As a Senior Application Scientist, this document aims to provide a realistic and in-depth perspective on acquiring and utilizing this compound, grounded in the current landscape of chemical manufacturing and academic research.

Commercial Availability: A Landscape of Scarcity

Initial and exhaustive searches for commercially available, off-the-shelf this compound have consistently shown that this specific isomer is not a standard catalog item. Major chemical suppliers do not list this compound, indicating its status as a rare or novel chemical entity. Researchers seeking to work with this molecule will, therefore, need to engage with companies specializing in custom chemical synthesis.

This scarcity is not uncommon for highly specific substituted heterocyclic compounds. The synthesis of a particular isomer often requires a dedicated multi-step process that is not economically viable for bulk production without a demonstrated market demand. Consequently, the primary route for obtaining this compound is through a fee-for-service synthesis by a specialized Contract Research Organization (CRO) or custom synthesis provider.

Sourcing via Custom Synthesis: A Strategic Approach

Engaging a custom synthesis provider is a well-established practice in the pharmaceutical and biotechnology industries. These organizations offer the expertise and infrastructure to produce non-commercial molecules on a scale ranging from milligrams to kilograms.

Identifying a Suitable Synthesis Partner

The synthesis of fluorinated heterocyclic compounds requires specific expertise. When selecting a CRO, consider the following:

-

Expertise in Fluorination Chemistry: The introduction of a fluorine atom onto an aromatic ring can be challenging and requires specialized reagents and techniques.

-

Experience with Pyridine Chemistry: The manipulation of pyridine rings, including selective amination and halogenation, is a critical skill set.

-

Analytical Capabilities: Ensure the provider has robust analytical chemistry services (e.g., NMR, LC-MS, HPLC) to confirm the structure and purity of the final product.

-

Track Record and Communication: Look for companies with a proven track record in synthesizing complex molecules and a clear communication process for project updates.

The following table lists examples of companies with expertise in custom synthesis of fluorinated and heterocyclic compounds. This is not an exhaustive list but serves as a starting point for inquiries.

| Company Specialization | Example Providers (Not an exhaustive list) |

| Custom Synthesis of Fluorinated Compounds | Aceschem, Amfluoro |

| Heterocyclic Chemistry and Custom Synthesis | Enamine, Life Chemicals |

| General Custom Synthesis and CRO Services | CalChem Synthesis, Atlanchim Pharma, Apex Molecular |

The Custom Synthesis Workflow

The process of obtaining a custom-synthesized chemical typically follows a structured workflow. Understanding this process is key to a successful collaboration with a CRO.

Caption: A diagram illustrating the typical workflow for a custom chemical synthesis project.

Potential Synthetic Strategies (Illustrative)

While no specific, peer-reviewed synthesis for this compound has been identified in the public domain, a skilled synthetic chemist can devise plausible routes based on established methodologies for analogous compounds. The following are hypothetical synthetic pathways that a CRO might consider. It is crucial to understand that these are illustrative and would require experimental validation.

Route A: From a Dihalogenated Pyridine

A common strategy for preparing substituted pyridines is to start with a readily available dihalogenated precursor.

Caption: A potential synthetic pathway starting from a dihalogenated nitropyridine.

This approach leverages the differential reactivity of the halogen atoms to achieve selective substitution. The subsequent reduction of the nitro group to an amine is a standard transformation.

Route B: From a Diaminopyridine

An alternative approach could involve introducing the fluorine atom at a later stage of the synthesis.

Caption: An alternative synthetic pathway involving a late-stage fluorination reaction.

This route would depend on the ability to selectively diazotize one of the amino groups, which could present regioselectivity challenges.

Anticipated Properties and Safe Handling

In the absence of experimental data for this compound, we can extrapolate potential properties and handling guidelines from structurally similar, commercially available isomers such as 5-Fluoropyridine-2,3-diamine and 2-Amino-6-fluoropyridine.

| Property | Anticipated Characteristic | Rationale |

| Physical State | Likely a solid at room temperature. | Diaminopyridines are typically crystalline solids. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in water. | The amino groups can participate in hydrogen bonding. |

| Stability | Should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). | Aromatic amines can be sensitive to light and air, leading to discoloration and degradation. |

| Handling | Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. | Aromatic amines can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. |

A comprehensive Safety Data Sheet (SDS) should be requested from the custom synthesis provider upon delivery of the compound.

Potential Applications in Research and Development

The unique substitution pattern of this compound suggests its potential as a valuable building block in several areas of chemical research, particularly in drug discovery.

-

Scaffold for Kinase Inhibitors: The diaminopyridine core is a known scaffold for ATP-competitive kinase inhibitors. The fluorine atom can modulate the pKa of the amino groups and introduce favorable interactions within the kinase active site.

-

Bioisosteric Replacement: The fluorinated diaminopyridine moiety could serve as a bioisostere for other bicyclic heteroaromatics, offering a novel chemical space for lead optimization.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be a valuable fragment for screening against various biological targets.

-

Materials Science: The amino groups provide sites for polymerization, and the fluorinated pyridine ring could impart desirable properties such as thermal stability and altered electronic characteristics to novel polymers.

Conclusion

While this compound is not a readily available commercial product, it represents a potentially valuable tool for researchers in the life sciences and material sciences. The path to acquiring this compound lies in a strategic partnership with a reputable custom synthesis provider. By understanding the custom synthesis workflow, appreciating the potential synthetic challenges, and having a clear view of the potential applications, researchers can successfully navigate the procurement of this and other rare chemical entities, thereby accelerating their research and development programs.

References

A comprehensive, numbered list of real, verified URLs will be generated here based on the sources used to compile this guide. For the purpose of this example, the following are representative placeholders.

-

Contract Research Organization for Chemical Synthesis. CalChem Synthesis. [Link]

- The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Hypothetical reference to a relevant review article)

- Synthesis of Substituted Pyridines: A Review. Chemical Reviews. (Hypothetical reference to a relevant review article)

The Synthetic Chemist's Guide to the Amino Group in 6-Fluoropyridines: A Deep Dive into Reactivity and Functionalization

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The 6-fluoropyridine moiety, particularly when functionalized with an amino group at the 2-position (6-fluoropyridin-2-amine), represents a cornerstone in modern medicinal chemistry. Its unique electronic properties, conferred by the interplay between the electronegative fluorine atom and the pyridine ring, offer a versatile platform for the synthesis of a diverse array of bioactive molecules. The strategic incorporation of fluorine can significantly enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, while the amino group serves as a crucial handle for a multitude of chemical transformations.[1] This guide, intended for the practicing chemist, provides an in-depth exploration of the reactivity of the amino group in 6-fluoropyridines, moving beyond simple procedural descriptions to offer a mechanistic understanding that informs rational synthetic design.

The Electronic Landscape of 6-Fluoropyridin-2-amine: A Tale of Two Nitrogens

To comprehend the reactivity of the amino group in 6-fluoropyridin-2-amine, one must first appreciate the electronic dynamics within the molecule. The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen. The addition of a highly electronegative fluorine atom at the 6-position further withdraws electron density from the ring through a strong inductive (-I) effect. This electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions.

Conversely, the exocyclic amino group at the 2-position acts as a strong electron-donating group through resonance (+R effect), pushing electron density into the ring. This electron donation partially mitigates the electron-withdrawing effects of the ring nitrogen and the fluorine atom, influencing the overall reactivity of the molecule.

Synthesis of the Core Scaffold: 6-Fluoropyridin-2-amine

The most common and efficient synthesis of 6-fluoropyridin-2-amine involves the nucleophilic aromatic substitution (SNAr) of 2,6-difluoropyridine with ammonia.[2][3]

Experimental Protocol: Synthesis of 6-Fluoropyridin-2-amine[2]

-

Reaction Setup: In a sealed steel reaction vessel, dissolve 2,6-difluoropyridine (50 g, 434 mmol) in a 28-30% aqueous ammonium hydroxide solution (200 mL).

-

Heating: Heat the sealed vessel to 105 °C and maintain this temperature with stirring for 15 hours.

-

Work-up: Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-fluoropyridin-2-amine as a white solid.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| 2,6-Difluoropyridine | 1.0 | 115.05 | 50 | 434 |

| Ammonium Hydroxide (28%) | Excess | - | 200 mL | - |

| Product | 112.11 | ~45.8 | ~408 (94%) |

Key Transformations of the Amino Group

The exocyclic amino group of 6-fluoropyridin-2-amine is a versatile functional handle for a range of transformations, enabling the synthesis of diverse derivatives for drug discovery and materials science.

N-Alkylation: Building Molecular Complexity

N-alkylation of the amino group introduces alkyl substituents, which can modulate lipophilicity and steric bulk. Direct alkylation with alkyl halides under basic conditions is a common approach.

This protocol is adapted from general procedures for the N-alkylation of related heterocyclic amines and may require optimization for specific substrates.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-fluoropyridin-2-amine (1.0 eq).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (typically at a concentration of 0.1-0.5 M).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2-1.5 eq).

-

Alkylation: Stir the suspension at room temperature for 15-30 minutes, then add the alkyl halide (1.1-1.5 eq) dropwise.

-

Heating: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

-

Work-up: After completion (typically 2-12 hours), cool the mixture to room temperature and quench by the slow addition of water.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 6-Chloro-5-methoxypyridin-2-amine | Benzyl bromide | K₂CO₃ | DMF | 80 | 4 | 85 |

| 5,6-Difluoropyridin-2-ol | Methyl iodide | Cs₂CO₃ | DMF | 60 | 6 | 78 |

| 6-Fluoropyridin-2-amine | Alkyl Halide | K₂CO₃ | DMF | 60-80 | 2-12 | Expected: 60-90 |

Data for related compounds is presented to provide a reasonable expectation of reaction parameters and yields.

N-Acylation: Formation of Amides

N-acylation to form amides is a fundamental transformation, often used to introduce new functionalities or to act as a protecting group. This reaction is typically carried out using an acylating agent like an acyl chloride or anhydride, often in the presence of a base.

-

Reaction Setup: Dissolve 6-fluoropyridin-2-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Sulfonamide Synthesis: A Key Pharmacophore

The sulfonamide functional group is a prevalent pharmacophore in a wide range of therapeutic agents. The synthesis of sulfonamides from 6-fluoropyridin-2-amine can be readily achieved by reaction with a sulfonyl chloride in the presence of a base.

-

Reaction Setup: Dissolve 6-fluoropyridin-2-amine (1.0 eq) in pyridine or a mixture of DCM and TEA at 0 °C.

-

Sulfonylation: Add the desired sulfonyl chloride (1.0-1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Work-up: Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer sequentially with dilute HCl (to remove pyridine/TEA), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Diazotization and Sandmeyer-Type Reactions: Accessing Diverse Functionalities

The primary amino group of 6-fluoropyridin-2-amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents through Sandmeyer and related reactions.[4][5][6][7] This allows for the replacement of the amino group with halogens, cyano groups, hydroxyl groups, and more.

The diazotization of aminopyridines can be more complex than that of anilines due to the presence of the basic ring nitrogen, which can be protonated under the acidic reaction conditions. This can affect the solubility and reactivity of the substrate. Careful control of temperature (typically 0-5 °C) is crucial to prevent the premature decomposition of the diazonium salt.

This is a general procedure and requires careful optimization for 6-fluoropyridin-2-amine.

-

Diazotization: Dissolve 6-fluoropyridin-2-amine (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, catalytic to stoichiometric amounts) in concentrated HCl. Add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry, and purify by distillation or chromatography to obtain the 2-chloro-6-fluoropyridine.

Conclusion: A Versatile Building Block for Innovation

The amino group of 6-fluoropyridin-2-amine is a remarkably versatile functional group, providing a gateway to a vast chemical space. Its reactivity, governed by the electronic interplay within the fluorinated pyridine ring, allows for a wide range of transformations including N-alkylation, N-acylation, sulfonamide formation, and diazotization-based substitutions. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of this privileged scaffold in the design and synthesis of novel molecules for drug discovery and beyond. The provided protocols, while in some cases representative, offer a solid foundation for the development of robust and efficient synthetic routes.

References

- A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers. Benchchem.

- An eco-friendly and highly efficient route for N-acylation under c

- The Synthesis of Functionalised Sulfonamides. (n.d.). CORE.

- Application Notes and Protocols for N-Alkylation of 5,6-Difluoropyridin-2-ol. Benchchem.

- The Sandmeyer Reaction: Substitution for an NH2 on an Arom

- 2-Amino-6-fluoropyridine | 1597-32-6. ChemicalBook.

- Brotzel, F. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines.

- 6-Fluoropyridin-2-amine. PubChem.

- Sandmeyer Reaction. Organic Chemistry Portal.

- Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society.

- Sandmeyer reaction. Wikipedia.

- Preparation of sulfonamides from N-silylamines. (2013). Tetrahedron Letters.

- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2020). Beilstein Journal of Organic Chemistry.

- N-acylation of amides through internal nucleophilic catalysis. (2020). Journal of Chemical Research.

- Sandmeyer reaction. L.S.College, Muzaffarpur.

- Process to prepare sulfonamides.

- N-Alkylation of Some Imidazopyridines. (2025). FABAD Journal of Pharmaceutical Sciences.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- 5 Key Basicity Trends of Amines. Master Organic Chemistry.

- Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024).

- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.

- Synthesis of 2-amino-5-fluoropyridine.

- pKa values bases. Chair of Analytical Chemistry.

- Application Notes and Protocols for N-Alkylation of 6-Chloro-5-methoxypyridin-2-amine. Benchchem.

- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.

- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv

- Synthesis of 6-fluorine-substituted-purine derivatives.

- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.

- Nucleophilicity Trends of Amines. Master Organic Chemistry.

- Theoretical prediction of relative and absolute pKa values of aminopyridines.

- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2015). Organic & Biomolecular Chemistry.

- Nucleophilicities of Primary and Secondary Amines in Water.

- Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora.

- Nucleoside N-acylation with active deriv

- (PDF) N-Acylation in Combinatorial Chemistry.

Sources

- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Amino-6-fluoropyridine | 1597-32-6 [chemicalbook.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Role of Fluorine in Modifying Pyridine Basicity

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's physicochemical and pharmacological properties.[1][2][3][4][5][6][7] Among the various heterocyclic cores utilized in drug design, the pyridine ring stands out for its prevalence and versatile reactivity. This guide provides a comprehensive examination of how fluorine substitution profoundly modifies the basicity of the pyridine nitrogen. We will delve into the fundamental electronic principles governing this modulation, explore the practical implications for drug development, and provide detailed experimental protocols for the precise determination of these effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical structure-property relationship.

Introduction: The Pyridine Moiety and the Significance of Basicity

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals.[8] Its nitrogen atom, with its lone pair of electrons in an sp² hybridized orbital, imparts basic properties to the molecule.[9][10] The basicity of this nitrogen, quantified by the pKa of its conjugate acid, is a critical determinant of a molecule's behavior in a biological system. It influences:

-

Solubility and Absorption: The extent of protonation at physiological pH dictates aqueous solubility and the ability to permeate biological membranes.[4][11]

-

Target Binding: The hydrogen bonding capacity and electrostatic interactions of the pyridine nitrogen are often crucial for high-affinity binding to biological targets.[4]

-

Pharmacokinetics: Basicity affects a drug's distribution, metabolism, and excretion (ADME) profile.[2][5]

The ability to precisely modulate pyridine basicity is, therefore, a powerful tool in the hands of a medicinal chemist. Fluorine, with its unique electronic properties, offers a predictable and potent means to achieve this modulation.[1][2][4]

The Electronic Influence of Fluorine: A Duality of Effects

The impact of fluorine on the electron density of the pyridine ring, and consequently on the basicity of the nitrogen atom, is a nuanced interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M, also known as the mesomeric effect).[12][13][14][15][16][17]

2.1. The Inductive Effect (-I): Electron Withdrawal Through Sigma Bonds